molecular formula C26H32N4O4 B12897923 N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide CAS No. 191328-61-7

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide

Cat. No.: B12897923
CAS No.: 191328-61-7
M. Wt: 464.6 g/mol
InChI Key: WKJCJMDDMYRQPP-UHFFFAOYSA-N
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Description

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is a complex organic compound characterized by the presence of a nitrophenyl group, an oxadiazole ring, and a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid.

    Formation of the Dodecanamide Chain: This involves the reaction of the oxadiazole derivative with a dodecanoyl chloride in the presence of a base to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or sulfuric acid for sulfonation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, inhibiting their activity and thereby exerting its therapeutic effects. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with target proteins, while the oxadiazole ring can enhance binding affinity through its electron-rich nature.

    Materials Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes (LEDs), where it can facilitate charge transport or light emission.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a dodecanamide chain.

    N-(4-Nitrophenyl)formamide: Contains a formamide group instead of a dodecanamide chain.

    1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is unique due to the combination of its long dodecanamide chain and the presence of both a nitrophenyl group and an oxadiazole ring. This unique structure imparts specific chemical and physical properties that can be tailored for various applications, making it a valuable compound in both research and industry.

Biological Activity

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C22H28N4O3C_{22}H_{28}N_{4}O_{3}. Its structure includes a dodecanamide chain linked to a phenyl group that is further substituted with a 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl moiety. This structural complexity is believed to contribute to its diverse biological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The nitrophenyl substitution enhances this activity, making it a candidate for further investigation in treating infections caused by resistant bacteria.

Case Study:
In vitro studies have shown that derivatives of oxadiazole, including those similar to this compound, exhibit minimum inhibitory concentrations (MIC) against various bacterial strains. For instance, compounds with similar structures have been reported to have MIC values ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression.

Research Findings:
A study demonstrated that related oxadiazole derivatives inhibited cancer cell proliferation in various lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation.
  • Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at the G2/M phase.

Data Table of Biological Activities

Activity TypeModel Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus16 µg/mL
AnticancerMCF-7 (breast cancer)20 µM
AnticancerHT-29 (colon cancer)15 µM

Properties

CAS No.

191328-61-7

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

N-[4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]dodecanamide

InChI

InChI=1S/C26H32N4O4/c1-2-3-4-5-6-7-8-9-10-11-24(31)27-22-16-12-20(13-17-22)25-28-29-26(34-25)21-14-18-23(19-15-21)30(32)33/h12-19H,2-11H2,1H3,(H,27,31)

InChI Key

WKJCJMDDMYRQPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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